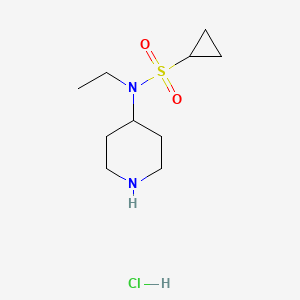

N-Etil-N-(piperidin-4-il)ciclopropanosulfonamida; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Aplicaciones Científicas De Investigación

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .

Mode of Action

One study mentions a mechanism involving two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities and pharmacological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-component reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other piperidine derivatives such as:

- Piperine

- Evodiamine

- Matrine

- Berberine

- Tetrandine

Uniqueness

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride is unique due to its specific structural features, including the cyclopropanesulfonamide group, which may confer distinct chemical and biological properties compared to other piperidine derivatives .

Actividad Biológica

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group attached to a nitrogen atom. Its structure can be depicted as follows:

- Chemical Formula : C₁₃H₁₈ClN₃O₂S

- Molecular Weight : 303.82 g/mol

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride exhibits its biological activity primarily through interactions with specific molecular targets, including receptors involved in apoptosis and cell proliferation pathways.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, it has shown broad-spectrum cytotoxic effects against various human cancer cell lines. The following table summarizes its efficacy against selected cancer types:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.70 | High sensitivity |

| HCT-116 (Colon) | 0.85 | Moderate sensitivity |

| OVCAR-3 (Ovarian) | 1.00 | Moderate sensitivity |

| HL-60 (Leukemia) | 0.50 | High sensitivity |

These results indicate that the compound can inhibit cell growth effectively at low concentrations, suggesting a potential for development as an anticancer agent .

Neuropharmacological Effects

In addition to its anticancer properties, N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride has been investigated for its neuropharmacological effects, particularly as an orexin receptor agonist. This mechanism is relevant for conditions such as narcolepsy and other sleep disorders.

Case Studies

- Orexin Receptor Agonism : In preclinical models, administration of the compound showed improved wakefulness and alertness in subjects with induced sleep disorders. This suggests potential therapeutic applications in managing narcolepsy and related conditions .

- Cytotoxicity Studies : A study evaluating the compound's cytotoxic effects on multiple cancer cell lines demonstrated significant apoptosis induction through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2 .

Pharmacological Profile

The pharmacological profile of N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride includes various bioactivities:

- Antitumor Activity : Demonstrated through in vitro assays against diverse cancer cell lines.

- Neuroprotective Effects : Potential benefits in treating neurological disorders by modulating orexin receptor activity.

- Antibacterial Properties : Some derivatives have shown moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Propiedades

IUPAC Name |

N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S.ClH/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10;/h9-11H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSENBAMRZLHXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)S(=O)(=O)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.